N-{2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide
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Overview
Description
N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a combination of bromophenyl, cyanoethenyl, thiophenyl, thiazolyl, and furan carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3-bromobenzaldehyde with malononitrile to form a cyanoethenyl intermediate. This intermediate is then reacted with thiophene-2-carbaldehyde and thiosemicarbazide to form the thiazole ring. Finally, the furan-2-carboxamide group is introduced through a coupling reaction with furan-2-carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Similar structure but lacks the cyanoethenyl and furan carboxamide groups.
(2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: Contains a bromophenyl and indole group but differs in the rest of the structure.
Uniqueness
N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C21H12BrN3O2S2 |
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Molecular Weight |
482.4 g/mol |
IUPAC Name |
N-[2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C21H12BrN3O2S2/c22-15-5-1-4-13(11-15)10-14(12-23)20-24-18(17-7-3-9-28-17)21(29-20)25-19(26)16-6-2-8-27-16/h1-11H,(H,25,26)/b14-10+ |
InChI Key |
UOLLBTNJRQQPKK-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C(\C#N)/C2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C(C#N)C2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4 |
Origin of Product |
United States |
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